molecular formula C25H23NO5 B3028434 Fmoc-2-Methoxy-L-Phenylalanine CAS No. 206060-41-5

Fmoc-2-Methoxy-L-Phenylalanine

Cat. No.: B3028434
CAS No.: 206060-41-5
M. Wt: 417.5
InChI Key: CBCSNZJHURMDMO-QFIPXVFZSA-N
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Description

Fmoc-2-Methoxy-L-Phenylalanine is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications

Electroaddressing in Nanobiotechnology

Fmoc-2-Methoxy-L-Phenylalanine (Fmoc-Phe) has significant applications in nanobiotechnology, particularly in electroaddressing, which is the assembly of materials in response to electrical signals. This is valuable for molecular electronics, biosensing, and lab-on-a-chip applications. Fmoc-Phe can be rapidly electrodeposited and spatially controlled, offering unique opportunities in electroaddressing within microfluidic channels (Liu et al., 2011).

Self-Assembly and Hydrogelation

The self-assembly of Fmoc-protected aromatic amino acids like Fmoc-Phe into amyloid-like fibrils is crucial for hydrogelation in aqueous solvents. This process is influenced by the side-chain halogenation of Fmoc-Phe, which enhances self-assembly and affects the hydrogel's rheological properties. These findings demonstrate the potential of atomic substitutions in tuning self-assembly and gelation of hydrogelators (Ryan et al., 2010).

Antibacterial Applications

Fmoc-Phe is also used in developing antibacterial composite materials. Nanoassemblies formed by Fmoc-Phe derivatives exhibit substantial antibacterial capabilities, affecting bacterial morphology. Their incorporation in resin-based composites results in materials that inhibit bacterial growth without cytotoxicity toward mammalian cells, highlighting their potential in biomedical applications (Schnaider et al., 2019).

Nanotube Formation

Cation-modified Fmoc-Phe derivatives have been found to self-assemble into novel nanotube structures, distinct from the fibril or worm-like structures formed by non-modified derivatives. These studies provide insights into how subtle structural modifications can influence the self-assembly pathways of Fmoc-Phe derivatives (Rajbhandary et al., 2017).

Synthesis and Structural Studies

The synthesis and structural analysis of Fmoc-Phe derivatives have been extensively studied. This includes the synthesis of Fmoc-L-(p-sulfomethyl)phenylalanine, a bioisosteric mimic of O-sulfatyl tyrosine, suitable for peptide synthesis and potential inhibitors in inflammatory processes (Herzner & Kunz, 2007). Furthermore, comprehensive studies on the noncovalent interactions and supramolecular features of Fmoc-amino acids have been undertaken to understand their properties in biomedical applications (Bojarska et al., 2020).

Safety and Hazards

While specific safety and hazard information for Fmoc-2-Methoxy-L-Phenylalanine is not available, it’s important to handle all chemicals with appropriate safety measures. For example, some Fmoc-phenylalanine compounds are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

Fmoc SPPS is the method of choice for peptide synthesis, and the number of synthetic peptides entering clinical trials has grown continuously over the last decade . The rapidly emerging field of peptide-based biomaterials has further stimulated demand . Therefore, compounds like Fmoc-2-Methoxy-L-Phenylalanine may continue to play a significant role in these areas.

Mechanism of Action

Target of Action

Fmoc-2-Methoxy-L-Phenylalanine, also known as L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, sometimes found as a colloidal gel in which water is the dispersion medium. They are highly absorbent and can contain over 90% water.

Mode of Action

The compound interacts with its targets through a process known as self-assembly . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . It has been found that the collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of supramolecular nanostructures and their three-dimensional networks . These structures are formed in aqueous media through the self-assembly of peptide derivatives .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has an oral bioavailability of 65 ± 18% . This means that when administered orally, about 65% of the compound is able to reach systemic circulation, which is a favorable level of bioavailability .

Result of Action

The result of the action of this compound is the formation of hydrogels . These hydrogels are important in biomedical applications . The compound falls short in enhancing survival rates at higher bacterial loads .

Action Environment

The action of this compound is influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly of the compound to gel formation . The compound is also influenced by physical and thermal stimuli for solubilizing above the critical concentration to induce gel formation .

Biochemical Analysis

Biochemical Properties

Fmoc-2-Methoxy-L-Phenylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The Fmoc group is typically removed by treatment with a base, such as piperidine, which allows the free amino group to participate in subsequent coupling reactions. This compound interacts with enzymes like peptidyl transferases, which facilitate the formation of peptide bonds. The nature of these interactions is primarily through covalent bonding and subsequent cleavage, enabling the sequential addition of amino acids to form peptides .

Cellular Effects

The effects of this compound on cells and cellular processes are significant in the context of peptide synthesis. This compound influences cell function by enabling the synthesis of peptides that can modulate various cellular pathways. For instance, peptides synthesized using this compound can affect cell signaling pathways, gene expression, and cellular metabolism. These peptides can act as signaling molecules, influencing processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide synthesis. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. This compound can also act as an enzyme inhibitor or activator, depending on the context of its use in peptide synthesis. Changes in gene expression can occur as a result of the peptides synthesized using this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its effectiveness in peptide synthesis. It is generally stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term effects on cellular function have been observed in in vitro studies, where peptides synthesized using this compound have shown sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound facilitates efficient peptide synthesis without adverse effects. At high doses, it can exhibit toxic effects, potentially disrupting normal cellular functions. Threshold effects have been observed, where a minimum concentration is required to achieve desired peptide synthesis outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and other cofactors necessary for peptide bond formation. This compound can affect metabolic flux by influencing the availability of free amino groups for peptide synthesis, thereby impacting overall metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can participate in peptide synthesis. The localization and accumulation of this compound within cells are critical for its function, ensuring that it reaches the sites of peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where peptide synthesis occurs. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function are influenced by its localization, ensuring that it is available for peptide bond formation when needed .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCSNZJHURMDMO-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178621
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206060-41-5
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206060-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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